Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a cyclopentanecarbonyl group attached to the furan ring. It is known for its versatility and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate typically involves the reaction of furan derivatives with cyclopentanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative of furan with similar chemical properties.
Dimethyl furan-2,5-dicarboxylate: Another furan derivative with two carboxylate groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated derivative with potential biological activities
Uniqueness
Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)10-7-6-9(16-10)11(13)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
NHFOQGSFQFOZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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